molecular formula C22H29Cl2F3N2 B12225948 Piperazine, 1-(3-phenylpropyl)-4-[2-[3-(trifluoromethyl)phenyl]ethyl]-, dihydrochloride

Piperazine, 1-(3-phenylpropyl)-4-[2-[3-(trifluoromethyl)phenyl]ethyl]-, dihydrochloride

Cat. No.: B12225948
M. Wt: 449.4 g/mol
InChI Key: GMKWKHOFXGRBMC-UHFFFAOYSA-N
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Description

Piperazine, 1-(3-phenylpropyl)-4-[2-[3-(trifluoromethyl)phenyl]ethyl]-, dihydrochloride is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a piperazine ring substituted with phenylpropyl and trifluoromethylphenyl groups, making it a unique and valuable molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazine derivatives typically involves the reaction of piperazine with appropriate alkylating agents. For this specific compound, the synthetic route may involve the following steps:

    Alkylation of Piperazine: Piperazine is reacted with 3-phenylpropyl bromide under basic conditions to form 1-(3-phenylpropyl)piperazine.

    Further Alkylation: The intermediate product is then reacted with 2-[3-(trifluoromethyl)phenyl]ethyl bromide to yield the final product, 1-(3-phenylpropyl)-4-[2-[3-(trifluoromethyl)phenyl]ethyl]piperazine.

    Formation of Dihydrochloride Salt: The free base is converted to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylpropyl and trifluoromethylphenyl groups.

    Reduction: Reduction reactions can target the piperazine ring or the substituent groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential effects on various biological systems. It may serve as a ligand for receptor studies or as a tool for investigating cellular pathways.

Medicine

In medicine, piperazine derivatives are known for their pharmacological properties. This compound may be explored for its potential therapeutic effects, including its use as an antiparasitic or antipsychotic agent.

Industry

In the industrial sector, the compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and its substituents can modulate the activity of these targets, leading to various biological effects. The trifluoromethyl group, in particular, can enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Trifluoromethylphenyl)piperazine (hydrochloride): This compound shares the trifluoromethylphenyl group but lacks the phenylpropyl substituent.

    2-(3-Trifluoromethyl-phenyl)-piperazine: Similar in structure but with different substituents on the piperazine ring.

Uniqueness

The uniqueness of Piperazine, 1-(3-phenylpropyl)-4-[2-[3-(trifluoromethyl)phenyl]ethyl]-, dihydrochloride lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H29Cl2F3N2

Molecular Weight

449.4 g/mol

IUPAC Name

1-(3-phenylpropyl)-4-[2-[3-(trifluoromethyl)phenyl]ethyl]piperazine;dihydrochloride

InChI

InChI=1S/C22H27F3N2.2ClH/c23-22(24,25)21-10-4-8-20(18-21)11-13-27-16-14-26(15-17-27)12-5-9-19-6-2-1-3-7-19;;/h1-4,6-8,10,18H,5,9,11-17H2;2*1H

InChI Key

GMKWKHOFXGRBMC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCC2=CC=CC=C2)CCC3=CC(=CC=C3)C(F)(F)F.Cl.Cl

Origin of Product

United States

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